molecular formula C14H19NO2Si B13472564 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile

3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile

Cat. No.: B13472564
M. Wt: 261.39 g/mol
InChI Key: FYRJCXHMTDDKFS-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzonitrile ring with a formyl group at the 5-position. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃ in acidic or neutral conditions.

    Reduction: NaBH₄, LiAlH₄ in aprotic solvents like THF or ether.

    Substitution: TBAF in THF at room temperature.

Major Products

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild conditions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the substrate .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19NO2Si

Molecular Weight

261.39 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-formylbenzonitrile

InChI

InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-8,10H,1-5H3

InChI Key

FYRJCXHMTDDKFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C#N)C=O

Origin of Product

United States

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